molecular formula C10H13NO3 B151291 (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid CAS No. 59554-14-2

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

Cat. No. B151291
CAS RN: 59554-14-2
M. Wt: 195.21 g/mol
InChI Key: LDSJMFGYNFIFRK-BDAKNGLRSA-N
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Description

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, also known as (2S,3R)-3-aminohydroxy-4-phenylbutanoic acid or (2S,3R)-3-amino-4-hydroxyphenylbutanoic acid, is an important organic compound that has been studied for its potential applications in the field of biochemistry, physiology, and pharmaceutical science. This compound has recently been identified as a potential therapeutic agent for the treatment of several diseases, including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a significant intermediate in synthesizing aminopeptidase N inhibitors like Bestatin, Phebestin, and Probestin. It has been synthesized through various routes, including amino acid protocols, organometallic methods, and enzyme routes, highlighting its potential for commercial application in drug development (Huang Yibo, 2013). Moreover, AHPBA forms structural key units of KMI derivatives, which are inhibitors of BACE 1 (β-secretase) and HIV protease, indicating its significant role in the development of treatments for diseases like Alzheimer's and HIV/AIDS (Jin Hwan Lee et al., 2006).

Quantum Computational and Spectroscopic Analysis

Detailed quantum computational and spectroscopic studies have been conducted on AHPBA and its derivatives. These studies encompass density functional theory calculations, vibrational frequencies analysis, and molecular docking methods, providing insights into the molecule’s structural, electronic, and reactive properties. This research has implications for drug identification and design, demonstrating AHPBA's versatility in pharmaceutical research (B. Raajaraman et al., 2019).

Synthesis for Potential Antimycobacterial Activity

AHPBA derivatives have been synthesized for potential antimycobacterial activities. The study of these derivatives shows that the presence of a free amino group at C2 and the sulfonamide moiety are essential for biological activity against M. tuberculosis, offering a pathway for developing new antimycobacterial agents (M. Moreth et al., 2014).

Environmental and Industrial Applications

In environmental science, AHPBA derivatives have been used in the analysis of microcystins, toxic compounds produced by cyanobacteria. The studies involve the oxidation of microcystins to produce AHPBA-related compounds, providing methods for evaluating environmental risks and water safety (Xingqiang Wu et al., 2008; 2009). Moreover, AHPBA has been utilized in the synthesis of novel corrosion inhibitors for industrial applications, such as in carbon steel protection used in oil installations, showcasing its utility beyond pharmaceuticals (Zainb Fadel & Qahtan A. Yousif, 2020).

Safety and Hazards

This compound should be handled with care to avoid skin and eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions of this compound could involve further exploration of its derivatives and their potential applications. For instance, its derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) is used as a bestatin analogue , suggesting potential applications in the medical field.

properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJMFGYNFIFRK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974964
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59554-14-2
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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